4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a phenyl group at the 5th position, and a trifluoromethyl group at the 2nd position of the thieno[2,3-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-phenylthiophene with trifluoromethylpyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Material Science: It is explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Additionally, the phenyl and chloro groups contribute to the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-phenyl-2-methylthieno[2,3-d]pyrimidine
- 4-Chloro-5-phenyl-2-(trifluoromethyl)pyrimidine
- 4-Chloro-5-(4-methoxyphenyl)-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
Uniqueness
4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
Properties
Molecular Formula |
C13H6ClF3N2S |
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Molecular Weight |
314.71 g/mol |
IUPAC Name |
4-chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H6ClF3N2S/c14-10-9-8(7-4-2-1-3-5-7)6-20-11(9)19-12(18-10)13(15,16)17/h1-6H |
InChI Key |
RAPMXNVDVLPLTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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